

Spectroscopic and Bioactivity Profile of Brevicompanine B: A Technical Guide

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Compound of Interest

Compound Name: *Brevicompanine B*

Cat. No.: *B1667784*

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Abstract

Brevicompanine B, a prenylated indole alkaloid, has garnered interest in the scientific community due to its notable biological activities. Isolated from fungi of the *Penicillium* and *Aspergillus* genera, its structural elucidation has been accomplished through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. This technical guide provides a comprehensive overview of the available spectroscopic data for **Brevicompanine B**, detailed experimental protocols for its characterization, and a summary of its known biological functions.

Introduction

Natural products remain a vital source of lead compounds in drug discovery. **Brevicompanine B**, a secondary metabolite produced by fungi such as *Penicillium brevicompactum* and *Aspergillus janus*, is one such molecule of interest^[1]. Its complex heterocyclic structure, a member of the diketopiperazine alkaloids, has been elucidated using advanced spectroscopic techniques^[1]. This guide serves as a centralized resource for the spectroscopic data and associated methodologies pertinent to **Brevicompanine B**, aiming to facilitate further research and development.

Spectroscopic Data

The structural determination of **Brevicompanine B** relies on mass spectrometry for molecular formula determination and nuclear magnetic resonance (NMR) for the detailed mapping of its atomic framework.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) has been pivotal in establishing the molecular formula of **Brevicompanine B** as $C_{22}H_{29}N_3O_2$.

Parameter	Value
Molecular Formula	$C_{22}H_{29}N_3O_2$
Molecular Weight	367.5 g/mol [2]
Exact Mass	367.22597718 Da[2]
Ionization Mode	ESI (Positive)
Observed Ion	$[M+H]^+$

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and ^{13}C NMR spectra provide the necessary information to assemble the intricate structure of **Brevicompanine B**. While the full, tabulated raw data from the original publications is not publicly available in detail, this guide will be updated as that information becomes accessible. The structural elucidation was achieved through a combination of 1D (1H , ^{13}C) and 2D (COSY, HMQC, HMBC) NMR experiments.

Table 1: 1H NMR Spectroscopic Data for **Brevicompanine B**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
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| Detailed data not publicly available in search results. | | |

Table 2: ^{13}C NMR Spectroscopic Data for **Brevicompanine B**

Chemical Shift (δ) ppm	Carbon Type
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| Detailed data not publicly available in search results. | |

Experimental Protocols

The following sections describe generalized yet detailed methodologies for the acquisition of spectroscopic data for indole alkaloids like **Brevicompanine B**, based on standard practices in natural product chemistry.

NMR Spectroscopy

Objective: To obtain high-resolution 1D and 2D NMR spectra for the structural elucidation of **Brevicompanine B**.

Instrumentation:

- A high-field NMR spectrometer (e.g., 400-600 MHz) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

- A purified sample of **Brevicompanine B** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD; 0.5-0.7 mL).
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- ¹H NMR: A standard pulse program is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are necessary.

- 2D NMR:
 - COSY (Correlation Spectroscopy): To establish ^1H - ^1H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To identify one-bond ^1H - ^{13}C correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ^1H - ^{13}C correlations, which is crucial for connecting different spin systems.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Data Processing:

- The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

Objective: To determine the accurate mass and molecular formula of **Brevicompanine B**.

Instrumentation:

- A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

Sample Preparation:

- A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the addition of a small percentage of formic acid to promote protonation.

Data Acquisition:

- The sample solution is infused into the ESI source at a low flow rate.

- The mass spectrometer is operated in positive ion mode to detect the protonated molecule $[M+H]^+$.
- Data is acquired over a relevant mass range (e.g., m/z 100-1000).

Data Analysis:

- The high-resolution mass of the $[M+H]^+$ ion is used to calculate the elemental composition using software that considers the isotopic distribution.

Bioactivity and Logical Workflow

Brevicompanine B has demonstrated interesting biological activities, primarily as a plant growth regulator and an antiplasmodial agent.

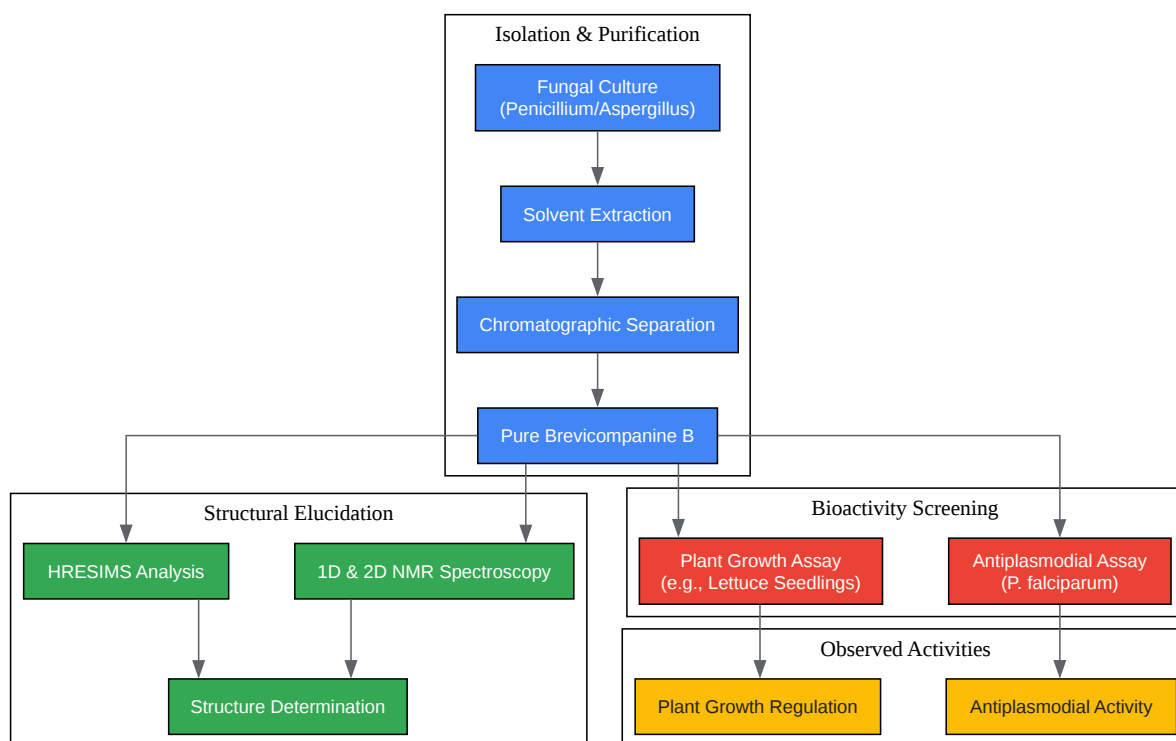
Plant Growth Regulation

Brevicompanine B has been shown to accelerate the root growth of lettuce seedlings.

Antiplasmodial Activity

The compound has exhibited inhibitory activity against the malaria parasite, *Plasmodium falciparum*.

The discovery and characterization of **Brevicompanine B**'s bioactivities can be represented by the following logical workflow.



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Bioassay-guided isolation and characterization workflow for **Brevicompanine B**.

Conclusion

Brevicompanine B stands as a compelling natural product with demonstrated biological activities. This guide provides a foundational understanding of its spectroscopic characteristics and the methodologies for their determination. Further research into its mechanism of action,

particularly in the context of its antiplasmodial and plant growth-regulating properties, is warranted and will be greatly facilitated by the foundational data presented herein. The availability of detailed, publicly accessible raw spectroscopic data would further accelerate these research endeavors.

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References

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